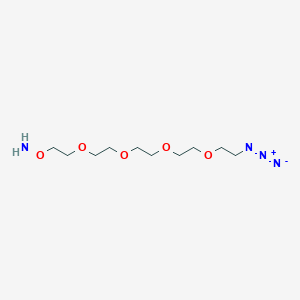

Aminooxy-PEG4-azide

Description

Properties

IUPAC Name |

O-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O5/c11-14-13-1-2-15-3-4-16-5-6-17-7-8-18-9-10-19-12/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQSVZJZFYJANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401220978 | |

| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401220978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-61-2 | |

| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401220978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG4-azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a terminal aminooxy group and an azide group connected by a hydrophilic polyethylene glycol (PEG) spacer, allows for the sequential and controlled linkage of two different molecules.[1][2] This guide provides a comprehensive overview of the structure, properties, and common experimental protocols involving this compound, designed to equip researchers with the knowledge for its effective application.

Core Structure and Properties

This compound possesses a linear structure comprising three key components:

-

Aminooxy Group (-O-NH₂): This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond.[3][4] This reaction is highly efficient under mild, slightly acidic to neutral conditions (pH 4.5-7.5).

-

PEG4 Spacer (- (CH₂CH₂O)₄ -): The tetraethylene glycol spacer is a flexible, hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.

-

Azide Group (-N₃): This moiety is a key component for "click chemistry." It reacts with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes like DBCO and BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.

The dual reactivity of this compound allows for a highly controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₀H₂₂N₄O₅ | |

| Molecular Weight | 278.3 g/mol | |

| CAS Number | 2100306-61-2 | |

| Appearance | Varies (often a liquid or oil) | |

| Purity | Typically ≥95% or ≥98% | |

| Storage Conditions | -20°C for long-term storage. It is recommended to use immediately (within 1 week) as aminooxy compounds can be sensitive. | |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is employed in a two-step conjugation strategy. First, the aminooxy group is reacted with a carbonyl-containing molecule. Second, the azide group is conjugated to an alkyne-containing molecule.

Protocol 1: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of this compound to a protein that has been modified to contain an aldehyde group.

Materials:

-

Aldehyde-modified protein (e.g., 1-5 mg/mL in reaction buffer)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5 (amine-free). For less stable molecules, a lower pH of 4.5 can be used, sometimes with a catalyst like aniline.

-

Anhydrous DMSO or DMF for stock solution

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the aldehyde-modified protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Reaction times can be extended for ketone-containing molecules, which react more slowly than aldehydes.

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS for click chemistry).

-

Characterization (Optional): The successful conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

Protocol 2: Azide-Alkyne Cycloaddition (Click Chemistry)

The azide-functionalized molecule from Protocol 1 can be conjugated to an alkyne-containing molecule via CuAAC or SPAAC.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Reducing Agent: Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Copper Ligand (optional, but recommended for proteins): TBTA or BTTAA stock solution (e.g., 50 mM in DMSO)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation: In a reaction tube, combine the azide-functionalized molecule and a 2- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.

-

Catalyst Preparation (if using a ligand): In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

-

Reaction Initiation: Add the copper or copper/ligand solution to the reactant mixture. The final copper concentration is typically 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the copper.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the final conjugate using an appropriate method such as desalting columns, dialysis, or chromatography (e.g., SEC) to remove excess reagents and copper.

This method is copper-free and ideal for use in living systems or with sensitive biomolecules.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO-, BCN-functionalized)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup: Combine the azide-functionalized molecule with a 2- to 4-fold molar excess of the strained alkyne-containing molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by SDS-PAGE.

-

Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove the unreacted alkyne molecule.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a two-step bioconjugation using this compound.

Caption: General workflow for two-step bioconjugation.

Conclusion

This compound is a powerful and versatile tool for creating specific and well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, stepwise conjugation process that is applicable to a wide range of molecules, including proteins, peptides, and small molecule drugs. By understanding its structure and leveraging the established protocols for oxime ligation and click chemistry, researchers can effectively utilize this linker to advance their work in drug development, diagnostics, and fundamental biological research.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Aminooxy-PEG4-azide

This compound is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its architecture, featuring a terminal aminooxy group and an azide group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for orthogonal conjugation strategies. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a common strategy for modifying biomolecules.[1][2] Concurrently, the azide group enables highly efficient and specific ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[3] This dual reactivity makes it an invaluable tool for constructing complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

This guide provides a comprehensive overview of a representative synthetic route and a detailed purification protocol for this compound, designed to be a practical resource for laboratory professionals.

Physicochemical and Analytical Data

All quantitative data for the target compound and key intermediates are summarized below for clarity and easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2100306-61-2 |

| Molecular Formula | C₁₀H₂₂N₄O₅ |

| Molecular Weight | 278.31 g/mol |

| Appearance | Solid or oil |

| Storage | Store at -20°C |

| Purity (Typical) | >95% - >98% |

Table 2: Summary of Representative Synthesis Yields and Purity

| Step | Intermediate/Product | Representative Yield | Purity |

| 1. Tosylation of Azido-PEG4-alcohol | Azido-PEG4-tosylate | ~98% | >95% |

| 2. Synthesis of Boc-Aminooxy-PEG4-azide | Boc-Aminooxy-PEG4-azide | ~70-80% | >95% |

| 3. Deprotection | This compound | ~90-95% | >98% (Post-Purification) |

Table 3: Key Analytical Characterization Data

| Analysis | Expected Result |

| ¹H NMR | Spectrum consistent with the proposed structure. Key signals include PEG backbone protons (~3.6 ppm), methylene protons adjacent to the azide (~3.4 ppm), and methylene protons adjacent to the aminooxy group. The absence of tosyl group protons (aromatic signals at ~7.3-7.8 ppm) confirms reaction completion in Step 2. |

| HPLC | A single major peak indicating high purity (>98%). |

| Mass Spec (ESI-MS) | Calculated for C₁₀H₂₂N₄O₅: [M+H]⁺ = 279.17. The observed mass should correspond to this value. |

Synthesis of this compound

The following section details a plausible and efficient three-step synthetic pathway starting from the commercially available precursor, Azido-PEG4-alcohol. This route involves the activation of the terminal hydroxyl group, nucleophilic substitution with a protected aminooxy species, and subsequent deprotection to yield the final product.

Logical Workflow for Synthesis

Caption: A three-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-2-(tosyloxy)ethane (Azido-PEG4-tosylate)

-

Reagents & Setup: Dissolve Azido-PEG4-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) to the solution, followed by the dropwise addition of pyridine (1.5 equivalents).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1). The product spot should be less polar than the starting alcohol.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylated intermediate as an oil. This intermediate is often used in the next step without further purification. A representative yield for this step is approximately 98%.[4]

Step 2: Synthesis of tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)carbamate (Boc-Aminooxy-PEG4-azide)

-

Reagents & Setup: In a separate flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF). Add a solution of N-Boc-hydroxylamine (1.3 equivalents) in THF dropwise at 0°C.

-

Activation: Stir the mixture at 0°C for 30 minutes to form the corresponding alkoxide.

-

Substitution: Add a solution of Azido-PEG4-tosylate (1 equivalent) in THF to the reaction mixture. Allow the reaction to stir at room temperature overnight.

-

Monitoring: Monitor the reaction by TLC (Hexane:Ethyl Acetate, 2:1).

-

Work-up: Carefully quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product should be purified by column chromatography.

Step 3: Synthesis of this compound (Final Product)

-

Reagents & Setup: Dissolve the purified Boc-Aminooxy-PEG4-azide (1 equivalent) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Reaction: Stir the solution at room temperature for 1-2 hours.

-

Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar spot at the baseline.

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with DCM or toluene may be necessary to remove all TFA). The resulting residue is the crude this compound, which requires purification.

Purification of this compound

The purification of highly polar, PEGylated compounds requires careful selection of chromatographic conditions to prevent streaking and ensure high purity. Flash column chromatography is the standard method.

Logical Workflow for Purification

References

- 1. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of Aminooxy-PEG4-azide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Aminooxy-PEG4-azide, and its mechanism of action in bioconjugation. This versatile reagent has gained significant traction in chemical biology, drug delivery, and diagnostics due to its ability to facilitate the straightforward and efficient linkage of diverse biomolecules. The core of its functionality lies in its two terminal reactive groups: an aminooxy group and an an azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1] This guide will delve into the specific chemistries of these functional groups, provide quantitative kinetic data, detail experimental protocols, and present visual diagrams of the reaction mechanisms and workflows.

Core Principles of this compound Bioconjugation

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[2] This allows for a two-step, sequential or orthogonal conjugation strategy. The polyethylene glycol (PEG4) spacer is a short, hydrophilic chain that enhances the solubility of the linker and the resulting bioconjugate in aqueous environments, a critical feature for biological applications.[1]

The two key bioconjugation reactions facilitated by this compound are:

-

Oxime Ligation: The aminooxy group (-O-NH2) reacts with aldehydes or ketones to form a stable oxime linkage (-O-N=C).[2][3]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group (-N3) reacts with a strained alkyne, such as a cyclooctyne (e.g., DBCO or BCN), to form a stable triazole ring.

Both of these reactions are classified as "bioorthogonal," meaning they proceed with high efficiency and selectivity under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without interfering with or being affected by the complex array of functional groups present in biological systems.

Quantitative Data Presentation

The efficiency of bioconjugation reactions is paramount. The following tables summarize key kinetic data for oxime ligation and SPAAC to aid in experimental design and optimization.

Table 1: Kinetic Data for Oxime Ligation

| Reactants | Catalyst | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Conditions | Reference(s) |

| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 8.2 ± 1.0 | pH 7, Room Temperature | |

| Aminooxy-dansyl + Citral | m-Phenylenediamine (25 mM) | > 0.1 (estimated from k_obs) | pH 7.0, Room Temperature | |

| Aminooxy-dansyl + 2-Pentanone | Aniline (100 mM) | ~0.001 (estimated from k_obs) | pH 7.5, Room Temperature |

Table 2: Second-Order Rate Constants for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Azide | Cyclooctyne | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference(s) |

| Benzyl azide | BCN | 0.15 | DMSO, 37°C | |

| Benzyl azide | DIBO | 0.17 | Not specified | |

| Benzyl azide | DIFO | 0.076 | Not specified | |

| Benzyl azide | DBCO | ~0.1 | Not specified | |

| Phenyl azide | Cyclooctyne | Not specified | Not specified | |

| Fluoroalkyl azide | BCN | ~1.8 (estimated) | THF/Water (9:1), RT | |

| Alkyl azide | BCN | ~0.11 (estimated) | THF/Water (9:1), RT | |

| Fluoroalkyl azide | DIBAC | ~0.014 (estimated) | THF/Water (9:1), RT | |

| Alkyl azide | DIBAC | ~0.28 (estimated) | THF/Water (9:1), RT |

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms of this compound.

Caption: Mechanism of Oxime Ligation with this compound.

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Glycoproteins via Oxime Ligation

This protocol describes the labeling of glycoproteins by first oxidizing the carbohydrate moieties to generate aldehydes, followed by reaction with an aminooxy-functionalized molecule.

Materials:

-

IgG antibody to be labeled

-

10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

This compound

-

Aniline (optional catalyst)

-

PBS buffer

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM for IgG).

-

Carbohydrate Oxidation:

-

To your antibody solution, add 1/10th volume of 10X Reaction Buffer.

-

Add 1/10th volume of a freshly prepared 100 mM NaIO₄ solution in water.

-

Incubate for 10 minutes at room temperature or 30 minutes on ice, protected from light.

-

Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.

-

-

Labeling Reaction:

-

Add a 50-fold molar excess of this compound to the oxidized antibody solution.

-

(Optional) To catalyze the reaction, add 1/10th volume of a 10X aniline solution in acetate buffer.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

-

-

Purification:

-

Separate the labeled antibody from excess reagents using a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS.

-

Collect the protein-containing fractions.

-

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol details the labeling of cells that have been metabolically engineered to display azide groups on their surface glycans, using a cyclooctyne-conjugated fluorophore. The same principle applies when using this compound that has been conjugated to a molecule of interest via its aminooxy group.

Materials:

-

Adherent mammalian cells (e.g., HeLa) cultured on coverslips

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Imaging medium

Procedure:

-

Metabolic Labeling:

-

Culture cells in a medium containing 50 µM Ac₄ManNAz for 48 hours. This will incorporate azide groups into the cell surface sialic acids.

-

-

SPAAC Reaction:

-

Wash the cells twice with warm PBS.

-

Prepare a solution of the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

Replace the PBS with an appropriate imaging medium.

-

Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.

-

Experimental Workflow and Signaling Pathway Visualization

This compound is a powerful tool for constructing complex bioconjugates for various applications, including targeted drug delivery. The following diagram illustrates a general workflow for creating an antibody-drug conjugate (ADC) using this linker.

References

A Technical Guide to the Bifunctional Nature of Aminooxy-PEG4-azide: A Versatile Tool for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Aminooxy-PEG4-azide, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and practical applications, supplemented with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Introduction to this compound

This compound is a versatile chemical tool that possesses two distinct reactive groups at either end of a hydrophilic four-unit polyethylene glycol (PEG) spacer.[1][2][3] This bifunctional nature allows for the sequential and chemoselective conjugation of two different molecules, making it an invaluable linker in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs).[1][4]

The key features of this compound include:

-

Aminooxy Group (-O-NH2): This functional group reacts specifically with aldehydes and ketones to form stable oxime linkages. This reaction, known as oxime ligation, is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules.

-

Azide Group (-N3): The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole ring.

-

PEG4 Spacer: The polyethylene glycol spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties in therapeutic applications.

Quantitative Data

The efficiency and kinetics of the conjugation reactions involving this compound are critical for experimental design. The following tables summarize key quantitative data for the two primary reaction types.

Table 1: Oxime Ligation Reaction Kinetics

| Reactant Pair | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Aldehyde + Aminooxy | Aniline (50 mM) | 48.6 | |

| Ketone + Aminooxy | Aniline (100 mM) | 0.082 | |

| Aldehyde-functionalized GFP + Dansylated Aminooxy | m-phenylenediamine (mPDA) (750 mM) | Reaction complete in 90 seconds | |

| p-acetyl phenylalanine-containing protein + Aminooxy-PEG | m-phenylenediamine (mPDA) (500 mM) | Significant PEGylation observed within hours |

Table 2: Azide-Alkyne Cycloaddition Reaction Kinetics (SPAAC)

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| BCN | 0.14 | |

| DIBO | 0.17 | |

| DIFO | 0.076 | |

| DBCO | ~0.1 |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Protocol for Two-Step Antibody Labeling

This protocol describes the process of first introducing an azide group onto an antibody via its carbohydrate domains and then conjugating an alkyne-modified molecule of interest.

Step 1: Oxidation of Antibody Glycans to Generate Aldehydes

-

Prepare the Antibody: Dissolve the antibody in 1X PBS buffer at a concentration of 3-15 mg/mL.

-

Prepare Sodium Periodate Solution: Prepare a 100 mM stock solution of sodium periodate (NaIO4) in deionized water.

-

Oxidation Reaction:

-

To the antibody solution, add 1/10th volume of 1 M sodium acetate, 1.5 M NaCl, pH 5.5 reaction buffer.

-

Add 1/10th volume of the 100 mM NaIO4 stock solution.

-

Incubate for 10 minutes at room temperature or 30 minutes on ice, protected from light.

-

-

Quench the Reaction: Add ethylene glycol to a final concentration of 100 mM to quench the unreacted periodate. Incubate for 10 minutes at room temperature.

-

Purification: Remove excess reagents using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with 1X PBS.

Step 2: Conjugation with this compound (Oxime Ligation)

-

Prepare this compound: Prepare a 5 mM stock solution of this compound in water or DMSO.

-

Labeling Reaction:

-

Add a 50-fold molar excess of the this compound solution to the oxidized antibody.

-

(Optional but recommended) Add 1/10th volume of a 10X aniline solution in acetate buffer to catalyze the reaction.

-

Incubate at room temperature with gentle shaking for 2 hours, protected from light.

-

-

Purification: Purify the azide-labeled antibody using a desalting column or size-exclusion chromatography to remove excess linker.

Step 3: Click Chemistry Conjugation with an Alkyne-Modified Molecule

This step can be performed using either CuAAC or SPAAC. SPAAC is generally preferred for biological samples due to the cytotoxicity of copper.

For SPAAC (Copper-Free Click Chemistry):

-

Prepare DBCO-Functionalized Molecule: Dissolve the DBCO-containing molecule of interest in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction:

-

Add a 3- to 5-fold molar excess of the DBCO-functionalized molecule to the azide-labeled antibody.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the final antibody conjugate using size-exclusion chromatography or dialysis.

For CuAAC (Copper-Catalyzed Click Chemistry):

-

Prepare Reagents:

-

Alkyne-modified molecule: Dissolve in DMSO.

-

Copper(II) sulfate (CuSO4): Prepare a stock solution in water.

-

Ligand (e.g., THPTA or TBTA): Prepare a stock solution in DMSO/water.

-

Reducing agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution in water.

-

-

Conjugation Reaction:

-

To the azide-labeled antibody, add the alkyne-modified molecule.

-

Add the copper(II) sulfate and the ligand.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate for 1-4 hours at room temperature.

-

-

Purification: Purify the final conjugate using a method that removes both excess reagents and the copper catalyst, such as metal chelation chromatography followed by size-exclusion chromatography.

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.

Caption: Bifunctional reaction scheme of this compound.

Caption: Workflow for ADC synthesis using this compound.

Conclusion

This compound stands out as a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, enables the precise and efficient construction of complex bioconjugates. By understanding the underlying chemistry and leveraging the detailed protocols provided in this guide, scientists and drug development professionals can effectively utilize this linker to advance their research and development goals.

References

The Strategic Role of the PEG4 Spacer in Aminooxy-PEG4-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG4-azide stands as a pivotal tool in the field of bioconjugation, enabling the precise and efficient linkage of disparate molecular entities. This heterobifunctional linker, featuring an aminooxy group at one terminus and an azide at the other, is meticulously designed for sequential, orthogonal conjugation reactions. At its core, the tetraethylene glycol (PEG4) spacer is not merely a passive connector but a critical component that dictates the overall performance and efficacy of the resulting bioconjugate. This technical guide delves into the multifaceted role of the PEG4 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development and scientific endeavors.

The Multifunctional Importance of the PEG4 Spacer

The integration of a PEG4 spacer within the this compound linker imparts a range of beneficial physicochemical properties that are instrumental in the successful construction of complex biomolecules, such as antibody-drug conjugates (ADCs).

Enhanced Hydrophilicity and Solubility: A primary and crucial advantage of the PEG4 spacer is its inherent hydrophilicity.[1] Many potent therapeutic payloads, including cytotoxic agents for ADCs, are hydrophobic in nature, which can lead to aggregation and diminished solubility in aqueous environments.[2] The PEG spacer mitigates this by creating a hydration shell, thereby improving the solubility and stability of the entire bioconjugate.[3]

Reduction of Immunogenicity: The flexible and hydrophilic nature of the polyethylene glycol chain can effectively shield immunogenic epitopes on the surface of proteins or other biomolecules.[3] This "stealth" effect reduces the likelihood of recognition by the immune system, thereby minimizing adverse immune responses to the bioconjugate.[4]

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEGylation can lead to reduced renal clearance. This results in a longer circulation half-life, which can enhance the therapeutic window and allow for less frequent dosing.

Optimal Spatial Separation and Minimized Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides precise spatial separation between the conjugated molecules. This is critical for preserving the biological activity of proteins and antibodies, as it prevents the conjugated payload from sterically interfering with their binding sites or proper folding. This spatial separation can lead to more efficient and rapid reactions.

Quantitative Data: Properties of this compound

A clear understanding of the linker's physical and chemical properties is paramount for experimental design and execution. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 278.3 g/mol | |

| CAS Number | 2100306-61-2 | |

| Chemical Formula | C10H22N4O5 | |

| Purity | Typically ≥95% | |

| Spacer Arm Length | ~14 Å (1.4 nm) | |

| Solubility | Soluble in water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C |

Experimental Protocols: A Two-Step Bioconjugation Strategy

This compound is designed for a sequential two-step conjugation, allowing for the controlled assembly of complex bioconjugates. The first step typically involves the reaction of the aminooxy group with a carbonyl (aldehyde or ketone), followed by the "click" reaction of the azide group with an alkyne.

Step 1: Oxime Ligation of Aldehyde/Ketone-Modified Biomolecule

This protocol outlines the conjugation of this compound to a biomolecule containing an aldehyde or ketone functional group.

Materials:

-

Aldehyde or ketone-modified biomolecule (e.g., protein, peptide)

-

This compound

-

Aniline (as catalyst)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.7

-

Quenching solution (optional): Acetone

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Biomolecule: Dissolve the aldehyde or ketone-modified biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Preparation of Linker: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the biomolecule solution.

-

Catalyst Addition: Add aniline to the reaction mixture to a final concentration of 10 mM. Aniline significantly accelerates the rate of oxime bond formation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Quenching (Optional): To quench any unreacted aminooxy groups, acetone can be added to a final concentration of 10% (v/v).

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or another appropriate purification method. The purified azide-functionalized biomolecule is now ready for the second conjugation step.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the conjugation of the azide-functionalized biomolecule from Step 1 to a molecule containing a terminal alkyne.

Materials:

-

Azide-functionalized biomolecule (from Step 1)

-

Alkyne-containing molecule (e.g., fluorescent dye, drug molecule)

-

Copper(II) Sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium Ascorbate

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system

Procedure:

-

Preparation of Stock Solutions:

-

100 mM CuSO4 in water.

-

200 mM THPTA in water.

-

100 mM Sodium Ascorbate in water (prepare fresh).

-

10 mM Alkyne-containing molecule in DMSO or an appropriate solvent.

-

-

Catalyst Preparation: A few minutes prior to the reaction, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-containing molecule (typically at a 4- to 10-fold molar excess of the alkyne).

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (approximately 25 equivalents relative to the azide).

-

Initiate the click reaction by adding sodium ascorbate (approximately 40 equivalents relative to the azide).

-

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two-step bioconjugation process and a conceptual signaling pathway for a targeted drug delivery application.

Caption: Workflow for Two-Step Bioconjugation.

References

A Technical Guide to the Safe Handling and Storage of Aminooxy-PEG4-azide

For researchers, scientists, and drug development professionals, the proper handling and storage of reagents are paramount to ensuring experimental success, reproducibility, and, most importantly, laboratory safety. This guide provides an in-depth overview of the safety and storage guidelines for Aminooxy-PEG4-azide, a heterobifunctional linker increasingly utilized in bioconjugation and drug development.

This compound is a versatile molecule featuring an aminooxy group for reaction with aldehydes and ketones to form stable oxime linkages, and an azide group for click chemistry reactions.[1][2][3] Its polyethylene glycol (PEG) spacer enhances water solubility and biocompatibility, making it a valuable tool in creating complex bioconjugates.[4][5] However, its reactive nature necessitates careful handling and storage to maintain its integrity and ensure the safety of laboratory personnel.

Summary of Safety and Storage Data

The following table summarizes the key quantitative data for the safe handling and storage of this compound.

| Parameter | Guideline | Source(s) |

| Storage Temperature | -20°C | |

| Shipping Temperature | Ambient | |

| Shelf Life | Immediate use (within 1 week) is highly recommended as aminooxy compounds are reactive and sensitive. | |

| Purity | Typically ≥95% - 98% | |

| Physical Form | Liquid | |

| Boiling Point | 75-76°C at 0.4 mmHg |

General Safety and Handling Precautions

While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the care typically afforded to all laboratory chemicals. The following guidelines are based on Safety Data Sheets (SDS) for this compound and similar compounds.

Personal Protective Equipment (PPE)

A crucial first line of defense, proper PPE should be worn at all times when handling this compound.

Engineering Controls

To minimize inhalation exposure, it is essential to work in a well-ventilated area.

-

Chemical Fume Hood : All handling of this compound should be conducted in a chemical fume hood.

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken immediately.

-

Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage is critical for maintaining the chemical integrity and reactivity of this compound.

Recommended Storage Protocol

The following workflow outlines the recommended procedure for storing this compound upon receipt and between uses.

Key Storage Considerations

-

Temperature : Store in a tightly sealed container at -20°C.

-

Atmosphere : For long-term storage, it is strongly recommended to store all PEG derivatives under an inert atmosphere of nitrogen or argon to prevent oxidation. After each use, the container should be backfilled with an inert gas.

-

Light : PEG derivatives are sensitive to light and should be stored in the dark.

-

Moisture : While not as sensitive to moisture as NHS esters, it is good practice to keep the compound in dry conditions. Storing with a desiccant can be beneficial.

-

Stability : Aminooxy compounds are known to be reactive and sensitive. Therefore, long-term storage is not recommended, and immediate use (within one week of receipt) is highly advised to ensure optimal reactivity. Aqueous solutions of PEG are generally stable at room temperature and are not prone to hydrolysis. However, the functional groups of this compound may have different stability profiles.

Experimental Protocols

General Protocol for Assessing Stability

-

Sample Preparation : Prepare aliquots of this compound in the desired solvent or buffer system.

-

Condition Exposure : Store the aliquots under various conditions to be tested (e.g., different temperatures, light exposure, pH values).

-

Time Points : At designated time points, retrieve an aliquot from each condition.

-

Analysis : Analyze the integrity of the compound using techniques such as:

-

NMR (Nuclear Magnetic Resonance) Spectroscopy : To confirm the chemical structure and identify any degradation products.

-

Mass Spectrometry (MS) : To verify the molecular weight and detect any modifications.

-

HPLC (High-Performance Liquid Chromatography) : To assess purity and quantify any degradation over time.

-

-

Functional Assay : To confirm the reactivity of the aminooxy and azide groups, perform a test conjugation reaction with appropriate partners (e.g., an aldehyde-containing molecule and an alkyne-containing molecule) and quantify the yield of the desired conjugate.

Conclusion

This compound is a powerful tool for bioconjugation, but its effective use is intrinsically linked to its proper handling and storage. By adhering to the guidelines outlined in this document, researchers can ensure the integrity of the reagent, the reproducibility of their experiments, and a safe laboratory environment. The key takeaways are to store the compound at -20°C under an inert atmosphere, protect it from light, and use it promptly upon receipt. Always consult the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

An In-depth Technical Guide to Oxime Ligation with Aminooxy-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone.[1][2][3] This chemoselective ligation has become an invaluable tool in chemical biology, drug delivery, and materials science due to its biocompatibility and the stability of the resulting conjugate.[4][5] The reaction proceeds efficiently under mild aqueous conditions, making it ideal for the modification of sensitive biological macromolecules such as proteins, peptides, and oligonucleotides.

This guide focuses on the use of Aminooxy-PEG4-azide, a heterobifunctional linker that offers the dual functionality of an aminooxy group for oxime ligation and an azide group for subsequent "click chemistry" reactions. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, making this reagent particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

The Chemistry of Oxime Ligation

The formation of an oxime occurs through the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. The reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.

The reaction rate is pH-dependent, with optimal conditions typically found in the mildly acidic range (pH 4.5-5). However, the ligation can also proceed at physiological pH (pH 7.4), albeit at a slower rate. To accelerate the reaction at neutral pH, nucleophilic catalysts such as aniline and its derivatives (e.g., p-phenylenediamine and m-phenylenediamine) are often employed. These catalysts form a transient, more reactive Schiff base with the carbonyl compound, which is then displaced by the aminooxy nucleophile.

Below is a diagram illustrating the reaction between an aldehyde-containing biomolecule and this compound.

Stability of the Oxime Linkage

A key advantage of oxime ligation is the high hydrolytic stability of the resulting C=N-O bond compared to other imine-based linkages like hydrazones. This stability is crucial for in vivo applications where the bioconjugate must remain intact in circulation to reach its target.

The table below summarizes the relative stability of oxime bonds compared to other common covalent linkages used in bioconjugation.

| Linkage Type | Relative Hydrolytic Stability | Key Characteristics |

| Oxime | Very High | Stable over a broad pH range (pH 2-9). Significantly more stable than hydrazones. |

| Hydrazone | Moderate | Susceptible to hydrolysis, particularly under acidic conditions. |

| Ester | Low | Readily hydrolyzed by esterases present in plasma. |

| Amide | Very High | Generally stable, but can be cleaved by specific proteases. |

| Disulfide | Variable | Stability is dependent on the redox environment. |

This table provides a qualitative comparison. Absolute stability depends on specific molecular structures and reaction conditions.

Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone. This enhanced stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone, which reduces the basicity of the imine nitrogen and disfavors the initial protonation step required for hydrolysis.

Experimental Protocol: Oxime Ligation of an Aldehyde-Modified Protein with this compound

This protocol provides a general methodology for the conjugation of this compound to a protein containing an aldehyde group. The aldehyde can be introduced into the protein through various methods, such as the site-specific incorporation of a formylglycine residue or the oxidation of an N-terminal serine.

Materials:

-

Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

This compound (dissolved in DMSO or aqueous buffer)

-

Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Quenching reagent (e.g., acetone or a hydroxylamine solution)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Reactants:

-

Prepare a solution of the aldehyde-modified protein at a known concentration (e.g., 10 µM) in the reaction buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or the reaction buffer. Note: Aminooxy compounds are sensitive and should be used promptly after preparation.

-

Prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA) in DMSO.

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine the aldehyde-modified protein solution with the desired molar excess of this compound (e.g., 5-fold molar excess, final concentration 50 µM).

-

Initiate the reaction by adding the catalyst to the desired final concentration (e.g., 10-100 mM for aniline or mPDA). The optimal catalyst concentration should be determined empirically.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 2-12 hours). The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE. For time-sensitive applications, reaction times can be as short as 5 minutes with optimized conditions.

-

-

Quenching the Reaction (Optional):

-

If desired, the reaction can be quenched by adding a large excess of a carbonyl-containing compound like acetone to consume any unreacted aminooxy groups.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound, catalyst, and byproducts by a suitable purification method. Size-exclusion chromatography (SEC) is often effective for separating the larger protein conjugate from smaller reactants. Dialysis or buffer exchange can also be used.

-

-

Characterization of the Conjugate:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as:

-

Mass Spectrometry (MS): To verify the mass increase corresponding to the addition of the this compound moiety.

-

SDS-PAGE: To observe a shift in the molecular weight of the protein after conjugation.

-

UV-Vis Spectroscopy: If the payload attached via the azide has a chromophore.

-

-

The following diagram outlines the experimental workflow.

Applications in Drug Development

The dual functionality of this compound makes it a versatile tool in drug development. The aminooxy group allows for the stable conjugation to a biomolecule (e.g., an antibody), while the azide serves as a handle for the attachment of a payload (e.g., a small molecule drug, a fluorescent dye, or a chelating agent for radiolabeling) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).

This strategy is particularly relevant for the construction of Antibody-Drug Conjugates (ADCs). Site-specific introduction of an aldehyde onto an antibody allows for the controlled attachment of the this compound linker, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR). The subsequent attachment of the drug via click chemistry provides a modular and efficient approach to ADC synthesis.

The diagram below illustrates a potential signaling pathway application where an ADC constructed using oxime ligation targets a cancer cell.

Conclusion

Oxime ligation with this compound offers a powerful and versatile strategy for the creation of stable and well-defined bioconjugates. The high stability of the oxime bond, coupled with the bioorthogonal nature of both the oxime ligation and the subsequent click chemistry reaction, provides researchers with a robust toolkit for applications ranging from basic research to the development of novel therapeutics. The detailed understanding of the reaction mechanism, kinetics, and stability, as outlined in this guide, is essential for the successful implementation of this technology in the laboratory and beyond.

References

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. This document provides detailed protocols and application notes for the use of Aminooxy-PEG4-azide, a heterobifunctional linker, for the site-specific labeling of proteins. This reagent enables a two-step labeling strategy that combines the stability of an oxime bond with the efficiency and bioorthogonality of click chemistry.

The labeling process involves two key reactions:

-

Oxime Ligation: The aminooxy group of the linker reacts with an aldehyde or ketone on the target protein to form a stable oxime bond.

-

Click Chemistry: The terminal azide group of the linker is then available for covalent reaction with an alkyne-modified molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

This sequential approach allows for the modular and efficient labeling of proteins for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and proteomic studies.

Quantitative Data Summary

The efficiency and stoichiometry of protein labeling with this compound are dependent on several factors, including the nature of the target protein, the method used to introduce the carbonyl group, and the specific reaction conditions. While absolute values can vary, the following table summarizes key parameters and factors that influence the labeling outcome. A detailed protocol for determining the degree of labeling for a specific protein is provided in the experimental section.

| Parameter | Influencing Factors | Typical Observations & Recommendations |

| Oxime Ligation Efficiency | pH, temperature, catalyst, concentration of reactants, accessibility of the carbonyl group. | Reaction is most efficient at a slightly acidic pH (4.5-6.0).[4] Aniline can be used as a catalyst to increase the reaction rate.[5] Reaction times can range from a few hours to overnight. A molar excess of the aminooxy reagent is typically used. |

| Click Chemistry (SPAAC) Efficiency | Type of strained alkyne (e.g., DBCO, BCN), solvent, temperature, concentration of reactants. | SPAAC reactions are generally fast and high-yielding at room temperature. Reaction times are typically 1-4 hours. A slight molar excess of the alkyne-modified molecule is recommended. |

| Degree of Labeling (DoL) | Number of available carbonyl sites, molar ratio of labeling reagents to protein. | The DoL can be controlled by the stoichiometry of the reactants. For antibodies, a DoL of 2-4 is often desirable for ADCs. The DoL is determined spectrophotometrically after purification. |

| Stability of the Labeled Protein | The inherent stability of the protein, storage conditions (temperature, buffer, cryoprotectants). | The resulting oxime and triazole linkages are highly stable. Labeled proteins should be stored at 4°C for short-term use or at -80°C for long-term storage, often with the addition of cryoprotectants like glycerol. |

Experimental Protocols

Part 1: Introduction of a Carbonyl Handle into the Target Protein

To label a protein with this compound, it must first contain a reactive aldehyde or ketone group. Below are two common methods to achieve this.

Method A: Oxidation of Glycoproteins

This method is suitable for glycosylated proteins, such as antibodies. Mild oxidation of cis-diol groups in sialic acid residues generates aldehydes.

Materials:

-

Glycoprotein (e.g., IgG) in PBS

-

Sodium periodate (NaIO4)

-

Ethylene glycol

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

Protocol:

-

Prepare a fresh solution of 100 mM sodium periodate in water.

-

To your glycoprotein solution (typically 1-5 mg/mL in reaction buffer), add the sodium periodate solution to a final concentration of 1-2 mM.

-

Incubate the reaction on ice for 30 minutes in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 20 mM.

-

Incubate on ice for 10 minutes.

-

Remove excess periodate and byproducts by buffer exchange into a suitable buffer for labeling (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column or spin filtration.

Method B: Genetic Incorporation of an Aldehyde or Ketone Tag

For non-glycosylated proteins or for more site-specific labeling, a carbonyl group can be introduced genetically. This can be achieved by incorporating an unnatural amino acid with a ketone group (e.g., p-acetyl-L-phenylalanine) or by using an "aldehyde tag," a short peptide sequence that is enzymatically converted to contain a formylglycine residue.

This protocol requires molecular biology techniques for gene modification and protein expression, which are beyond the scope of this document. However, once the protein with the genetically encoded carbonyl group is expressed and purified, it can be directly used in the labeling protocol below.

Part 2: Labeling with this compound (Oxime Ligation)

Materials:

-

Aldehyde- or ketone-containing protein

-

This compound

-

Labeling Buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Aniline (optional, as a catalyst)

Protocol:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to prepare a stock solution (e.g., 10 mM).

-

In a reaction tube, add the aldehyde- or ketone-containing protein to the labeling buffer.

-

Add a 10-50 molar excess of the this compound stock solution to the protein solution.

-

If using a catalyst, add aniline to a final concentration of 10 mM.

-

Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing.

-

Purify the azide-labeled protein from excess reagents using a desalting column, dialysis, or spin filtration, exchanging into a suitable buffer for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).

Part 3: Click Chemistry Reaction with an Alkyne-Modified Molecule (SPAAC)

Materials:

-

Azide-labeled protein in PBS, pH 7.4

-

Alkyne-modified molecule of interest (e.g., DBCO-fluorophore)

-

DMSO (for dissolving the alkyne-modified molecule)

Protocol:

-

Prepare a stock solution of the alkyne-modified molecule in DMSO (e.g., 10 mM).

-

To the azide-labeled protein solution, add a 1.5-10 molar excess of the alkyne-modified molecule.

-

Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing and protected from light if using a fluorescent dye.

-

The final labeled protein is now ready for purification.

Part 4: Purification and Analysis of the Labeled Protein

Purification:

-

Remove unreacted alkyne-modified molecule and other small molecules by size exclusion chromatography (SEC), dialysis, or spin filtration. The choice of method will depend on the properties of the protein and the label.

Analysis and Calculation of Degree of Labeling (DoL): The DoL can be determined using UV-Vis spectrophotometry if the label has a distinct absorbance spectrum from the protein.

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the attached label (e.g., a fluorescent dye).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (Aλmax × CF)] / ε_protein Where:

-

A280 is the absorbance at 280 nm.

-

Aλmax is the absorbance at the label's λmax.

-

CF is the correction factor (A280 of the free label / Aλmax of the free label).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the label: Label Concentration (M) = Aλmax / ε_label Where ε_label is the molar extinction coefficient of the label at its λmax.

-

Calculate the Degree of Labeling (DoL): DoL = Label Concentration (M) / Protein Concentration (M)

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Chemical reactions for protein labeling.

References

- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. osti.gov [osti.gov]

- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aminooxy-PEG4-azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aminooxy-PEG4-azide in copper-free click chemistry reactions, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This heterobifunctional reagent is a versatile tool for bioconjugation, enabling the precise and efficient labeling of biomolecules.

Introduction

This compound is a molecule featuring two distinct reactive functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime bonds.[2][3] The azide group participates in highly efficient and bioorthogonal "click" reactions with strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst.[4] This dual reactivity allows for a two-step bioconjugation strategy, making it an invaluable tool in drug development, proteomics, and various life science research applications.

The PEG4 spacer enhances the solubility and biocompatibility of the molecule, minimizing aggregation and improving the pharmacokinetic properties of the resulting conjugates.

Principle of Two-Step Bioconjugation

The use of this compound typically involves a two-step process:

-

Oxime Ligation: The aminooxy group of the linker is reacted with an aldehyde or ketone on the target biomolecule. Aldehydes can be introduced into biomolecules like glycoproteins through gentle periodate oxidation of their carbohydrate moieties.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The now azide-functionalized biomolecule is reacted with a molecule containing a strained alkyne (e.g., DBCO or BCN). This reaction is highly specific and proceeds rapidly at physiological conditions, forming a stable triazole linkage.

This sequential approach provides excellent control over the conjugation process and allows for the assembly of complex biomolecular structures.

Data Presentation

The following tables summarize key quantitative data for this compound and its click chemistry reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂N₄O₅ | |

| Molecular Weight | 278.3 g/mol | |

| Purity | ≥95% | |

| Storage | -20°C, desiccated |

Table 2: Reaction Kinetics of SPAAC with Azides

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| DBCO | ~1 | |

| BCN | 0.3 - 1.0 |

Note: Reaction rates can be influenced by factors such as the specific azide, solvent, temperature, and pH.

Table 3: Typical Reaction Conditions for SPAAC

| Parameter | Condition | Reference |

| Reactants | Azide-modified biomolecule, DBCO/BCN-functionalized molecule | |

| Molar Ratio (Alkyne:Azide) | 1.5:1 to 5:1 (excess alkyne) | |

| Solvent | Phosphate-buffered saline (PBS), pH 7.4; DMSO or DMF can be used as co-solvents | |

| Temperature | 4°C to 37°C | |

| Reaction Time | 1 to 12 hours |

Experimental Protocols

Protocol 1: General Procedure for Labeling an Aldehyde-Containing Biomolecule with this compound

This protocol describes the first step of the two-step conjugation: attaching the azide functionality to a biomolecule.

Materials:

-

Aldehyde- or ketone-containing biomolecule (e.g., periodate-oxidized glycoprotein)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Biomolecule: Dissolve the aldehyde-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Reaction Setup: Add a 50- to 100-fold molar excess of the this compound stock solution to the biomolecule solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

Purification: Remove the excess this compound by size-exclusion chromatography or dialysis using an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the incorporation of the azide group by mass spectrometry (observing an increase in molecular weight) or by a subsequent click reaction with a fluorescent alkyne.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the second step: the click reaction between the azide-modified biomolecule and a DBCO- or BCN-functionalized molecule.

Materials:

-

Azide-modified biomolecule (from Protocol 1)

-

DBCO- or BCN-functionalized molecule (e.g., fluorescent dye, biotin, or drug)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Purification column (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

-

Prepare Reactants: Dissolve the azide-modified biomolecule and the DBCO/BCN-functionalized molecule in the Reaction Buffer.

-

Reaction Setup: Mix the azide-modified biomolecule with a 1.5- to 5-fold molar excess of the DBCO/BCN-functionalized molecule.

-

Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 4°C. The optimal time will depend on the reactants and their concentrations.

-

Purification: Purify the resulting conjugate to remove unreacted DBCO/BCN-functionalized molecule using an appropriate chromatography method.

-

Analysis: Analyze the final conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Mandatory Visualization

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Logical relationship of the two-step conjugation process.

References

Application Notes and Protocols for Aminooxy-PEG4-azide in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-azide is a heterobifunctional linker that has emerged as a valuable tool in the development of site-specific antibody-drug conjugates (ADCs). This linker offers a dual-functional design, enabling a two-step conjugation strategy that provides precise control over the drug-to-antibody ratio (DAR) and the site of drug attachment. The aminooxy group facilitates the initial, highly specific "oxime ligation" with a carbonyl group (aldehyde or ketone) introduced onto the antibody. The terminal azide group then allows for the subsequent attachment of a cytotoxic payload via "click chemistry," a highly efficient and bioorthogonal reaction. This controlled approach to ADC synthesis leads to more homogeneous and well-defined conjugates, which can result in improved therapeutic windows and more predictable in vivo behavior.

The polyethylene glycol (PEG) spacer in the linker enhances the solubility and pharmacokinetic properties of the resulting ADC. This application note provides an overview of the use of this compound in ADC development, including quantitative data from relevant studies, detailed experimental protocols, and diagrams illustrating the workflow and relevant biological pathways.

Data Presentation

The following tables summarize quantitative data from studies utilizing aminooxy-azide linkers for ADC development. These values demonstrate the efficiency and performance of this conjugation strategy.

| Parameter | Value | Antibody/Payload/Cell Line | Reference |

| Conjugation Efficiency | >95% | Azido-functionalized antibody with a cyclooctyne-functionalized MMAE | [1] |

| Drug-to-Antibody Ratio (DAR) | ~2 | Antibody conjugated with an aminooxy-containing monomethyl auristatin D (MMAD) | [2] |

| 1.8 | Anti-PRAME antibody conjugated to a doxorubicin-linker via an aminooxy-azide linker | [3] | |

| 2.1 | Anti-PRAME antibody conjugated to an MMAE-linker via an aminooxy-azide linker | [3] | |

| In Vitro Cytotoxicity (IC50) | Not specified, but demonstrated specific activity against PRAME-expressing cancer cell lines | Anti-PRAME ADC with MMAE payload | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of ADCs using this compound.

Protocol 1: Site-Specific Introduction of an Aldehyde Handle on the Antibody

This protocol describes the generation of aldehyde groups on the antibody's glycan domains through mild oxidation, creating a specific site for aminooxy ligation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO4) solution (e.g., 100 mM in water, freshly prepared)

-

Glycerol or ethylene glycol

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).

-

Oxidation:

-

Cool the antibody solution to 0°C on an ice bath.

-

Add a calculated amount of cold, freshly prepared sodium periodate solution to the antibody solution. A final concentration of 1-2 mM NaIO4 is typically sufficient.

-

Incubate the reaction on ice in the dark for 30 minutes.

-

-

Quenching:

-

Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.

-

Incubate on ice for an additional 15 minutes.

-

-

Purification:

-

Remove excess periodate and quenching agent by buffer exchange using a desalting column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

-

Protocol 2: Oxime Ligation of this compound to the Aldehyde-Modified Antibody

This protocol details the conjugation of the this compound linker to the aldehyde-functionalized antibody.

Materials:

-

Aldehyde-modified antibody from Protocol 1

-

This compound

-

Aniline (optional, as a catalyst)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

-

Desalting column

Procedure:

-

Linker Preparation: Dissolve this compound in the reaction buffer to a desired stock concentration.

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the this compound solution to the aldehyde-modified antibody solution.

-

If using a catalyst, add aniline to a final concentration of 1-10 mM.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Remove excess linker by buffer exchange using a desalting column equilibrated with a buffer suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).

-

Protocol 3: Click Chemistry Conjugation of an Alkyne-Functionalized Payload

This protocol describes the final step of attaching an alkyne-modified cytotoxic payload to the azide-functionalized antibody. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry methods are presented.

Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized antibody from Protocol 2

-

Alkyne-functionalized cytotoxic payload

-

Copper(II) sulfate (CuSO4)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA, TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or other protein purification system (e.g., SEC-HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO4, the ligand, and sodium ascorbate in water. The payload should be dissolved in a compatible organic solvent (e.g., DMSO) and then diluted in the reaction buffer.

-

-

Conjugation Reaction:

-

To the azide-functionalized antibody, add the alkyne-payload (typically 2-5 molar equivalents per azide).

-

In a separate tube, pre-mix the CuSO4 and ligand. Add this complex to the antibody-payload mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the ADC from excess payload and reaction components using a desalting column or size-exclusion chromatography.

-

Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-functionalized antibody from Protocol 2

-

Strain-promoted alkyne (e.g., DBCO, BCN)-functionalized cytotoxic payload

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or other protein purification system

Procedure:

-

Payload Preparation: Dissolve the strain-promoted alkyne-payload in a compatible solvent and dilute in the reaction buffer.

-

Conjugation Reaction:

-

Add the payload solution to the azide-functionalized antibody (typically 2-5 molar equivalents per azide).

-

Incubate at room temperature for 4-24 hours or at 4°C for 24-48 hours.

-

-

Purification:

-

Purify the ADC as described in the CuAAC method.

-

Mandatory Visualizations

Caption: Experimental workflow for ADC synthesis.

Caption: Signaling pathway of a tubulin inhibitor payload.

References

Cell Surface Modification Using Aminooxy-PEG4-azide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction